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molecular formula C11H20O B8714954 2,2,7,7-Tetramethylcycloheptanone CAS No. 64342-79-6

2,2,7,7-Tetramethylcycloheptanone

Cat. No. B8714954
M. Wt: 168.28 g/mol
InChI Key: JLKIAKRBHSJJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04631147

Procedure details

Magnesium (5.37 g, 0.221 moles) was added to 500 ml four-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, a reflux condenser and a nitrogen gas inlet tube, into which nitrogen gas was passed to remove moisture from the flask. Thereafter, a small amount of a mixed solution of ally bromide (1.5 g, 0.0124 moles)/dried diethyl ether (7.5 ml) was dropped while stirring, followed by dropping a mixed solution of allyl bromide (21.29 g, 0.176 moles)/2,2,7,7-tetramethylcycloheptanone (24.68 g, 0.147 moles)/dried diethyl ether (75 ml) in 2 hours while cooling to 15° C. or below on an iced water bath. The resulting mixture was stirred for 1 hour while keeping at 15° C. or below. Thereafter, the reaction mixture was treated in the same manner as in Example 1, thereby obtaining 23.03 g (yield 74.5%) of the captioned compound. This compound was a colorless transparent liquid having a woody, green, earthy and patchuli oil-like odor.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five
Yield
74.5%

Identifiers

REACTION_CXSMILES
[Mg].[Br-].C(OCC)C.[CH2:8](Br)[CH:9]=[CH2:10].[CH3:12][C:13]1([CH3:23])[CH2:19][CH2:18][CH2:17][CH2:16][C:15]([CH3:21])([CH3:20])[C:14]1=[O:22]>>[CH2:10]([C:14]1([OH:22])[C:15]([CH3:21])([CH3:20])[CH2:16][CH2:17][CH2:18][CH2:19][C:13]1([CH3:23])[CH3:12])[CH:9]=[CH2:8]

Inputs

Step One
Name
Quantity
5.37 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
21.29 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C(CCCC1)(C)C)=O)C
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a dropping funnel
CUSTOM
Type
CUSTOM
Details
to remove moisture from the flask
CUSTOM
Type
CUSTOM
Details
in 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to 15° C. or below on an iced water bath
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
while keeping at 15° C. or below
ADDITION
Type
ADDITION
Details
Thereafter, the reaction mixture was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1(C(CCCCC1(C)C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.03 g
YIELD: PERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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